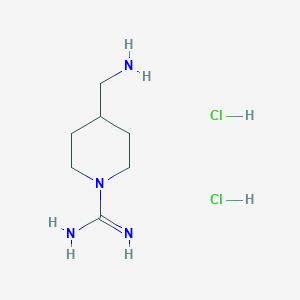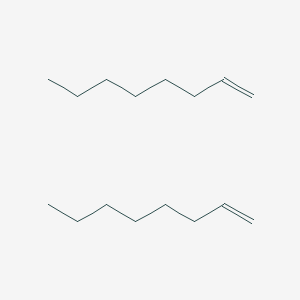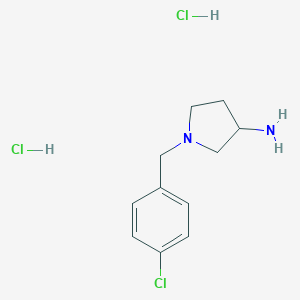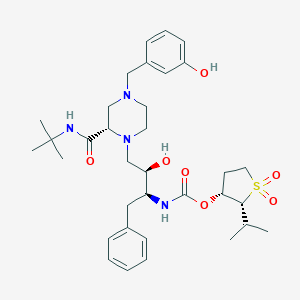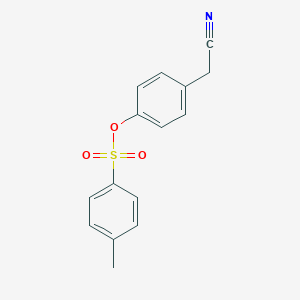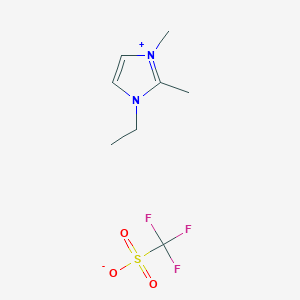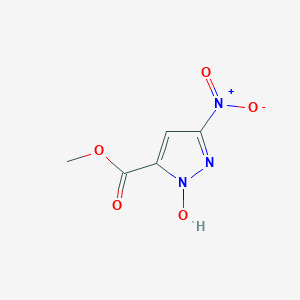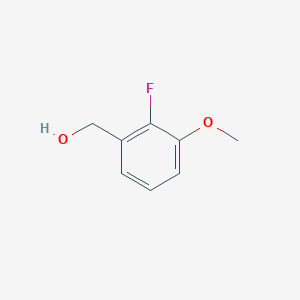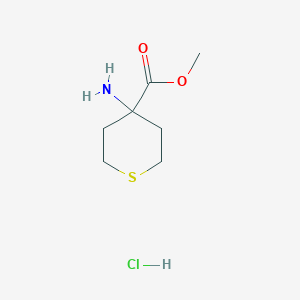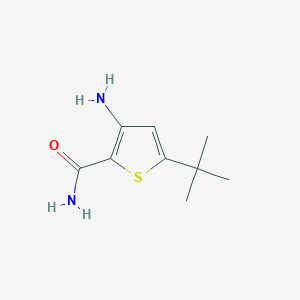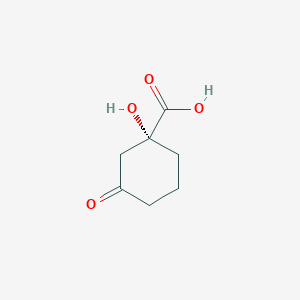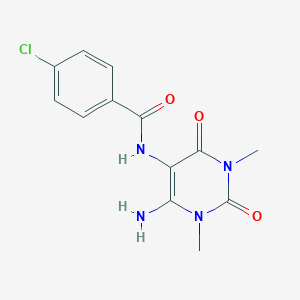
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, also known as CDK9 inhibitor, is a potent small molecule inhibitor that has gained significant interest in the field of cancer research. It has been shown to have a promising role in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. In
作用机制
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor works by binding to the ATP-binding site of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which prevents the phosphorylation of RNA polymerase II and inhibits transcriptional elongation. This results in the downregulation of genes that are critical for cancer cell survival and proliferation. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to inhibit the activity of other CDKs, including CDK1, CDK2, and CDK7, which may contribute to its anti-cancer effects.
生化和生理效应
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to downregulate the expression of genes that are critical for cancer cell survival and proliferation, including MYC, MCL1, and BCL2. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to inhibit the activity of other CDKs, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which makes it an ideal tool for studying the role of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide in cancer biology. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate into tumor tissues. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several future directions that need to be explored. One direction is to identify biomarkers that can predict the response to N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor. Another direction is to explore the combination of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is a need to develop more potent and selective N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitors that can overcome the limitations of current inhibitors. Overall, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has the potential to become a valuable tool for cancer research and therapy.
合成方法
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,6-dioxo-1,3-dimethyl-1H-pyrimidine-4-carboxylic acid, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained by purification using column chromatography.
科学研究应用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. It has been shown to inhibit the growth of cancer cells by blocking the activity of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, a protein that plays a critical role in the regulation of gene expression. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide is a member of the cyclin-dependent kinase (CDK) family, which is involved in cell cycle regulation and transcriptional control. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments.
属性
CAS 编号 |
166115-74-8 |
|---|---|
产品名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC 名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,15H2,1-2H3,(H,16,19) |
InChI 键 |
YHIJQLWVSUVSHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
同义词 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-chloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
